1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate
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Overview
Description
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one.
Sulfonation: The intermediate is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one: Lacks the sulfonate group, making it less versatile in certain applications.
4-Methoxyphenyl-2-pyrrolidinylmethanone: Similar structure but different functional groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C21H27NO5S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H19NO2.C7H8O3S/c1-11(15-9-3-4-10-15)14(16)12-5-7-13(17-2)8-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,11H,3-4,9-10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
CSJVRHXBQZGMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2 |
Origin of Product |
United States |
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